A2A Receptor Binding Affinity: Direct Comparison with CGS 21680 and Adenosine
In radioligand binding studies at human A2A adenosine receptors, 2-(3-Methyl-n-butylidenehydrazino)adenosine (WRC-0474) exhibited a Ki value of 27 nM [1]. This represents approximately 26-fold higher affinity compared to the endogenous agonist adenosine (hA2A Ki ≈ 700 nM) [2]. The compound demonstrates comparable A2A receptor binding potency to the prototypical selective A2A agonist CGS 21680, which was used as a reference comparator in parallel functional neutrophil assays where both WRC-0474 and CGS 21680 showed comparable activity to adenosine [3].
| Evidence Dimension | A2A adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 27 nM (hA2A) |
| Comparator Or Baseline | Adenosine: ≈700 nM (hA2A); CGS 21680: comparable functional activity |
| Quantified Difference | ~26-fold higher affinity vs. adenosine; comparable potency to CGS 21680 in functional neutrophil assays |
| Conditions | Human A2A adenosine receptor radioligand binding assay (BindingDB entry, El-Tayeb et al., 2012) |
Why This Matters
The 26-fold improvement in binding affinity over endogenous adenosine enables robust A2A receptor activation at lower concentrations, reducing off-target receptor engagement in experimental systems.
- [1] BindingDB Entry BDBM35804. Ki = 27 nM for 2-(3-Methyl-n-butylidenehydrazino)adenosine at human adenosine A2A receptor. Data derived from El-Tayeb A, Gollos S. Bioorg Med Chem. 2013;21(2):436-447. View Source
- [2] Fredholm BB, IJzerman AP, Jacobson KA, Klotz KN, Linden J. International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacol Rev. 2001;53(4):527-552. View Source
- [3] Sullivan GW, Carper HT, Mandell GL. The specific type IV phosphodiesterase inhibitor rolipram combined with adenosine reduces tumor necrosis factor-α-primed neutrophil oxidative activity. Int J Immunopharmacol. 1995;17(10):793-803. View Source
